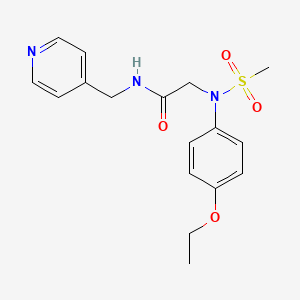
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as EPMMG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide exerts its pharmacological effects by modulating the activity of various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has also been shown to modulate the activity of GABA receptors, which can lead to the reduction of seizures and anxiety. Additionally, N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Orientations Futures
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several potential future directions for scientific research. One possible direction is the development of new analogs with improved pharmacological properties. Another possible direction is the study of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to understand the safety and efficacy of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in clinical settings.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, epilepsy, and chronic pain.
Propriétés
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-16-6-4-15(5-7-16)20(25(2,22)23)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBAYRXSUTFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5737496 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3570466.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3570468.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3570476.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3570479.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3570482.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3570485.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3570493.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B3570502.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3570510.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3570513.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3570521.png)
![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3570543.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3570544.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570546.png)